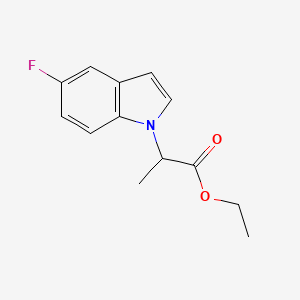

Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a fluorine atom at the 5-position of the indole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and ethyl 2-bromoacetate.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Procedure: The 5-fluoroindole is reacted with ethyl 2-bromoacetate in the presence of the base to form this compound. The reaction mixture is typically heated to facilitate the reaction and then purified using standard techniques like column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The fluorine atom on the indole ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(5-chloro-1H-indol-1-yl)propanoate

- Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate

- Ethyl 2-(5-methyl-1H-indol-1-yl)propanoate

Uniqueness

Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a fluorinated indole moiety, which is known to enhance biological activity through increased potency and selectivity against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H15FN2O2, with a molecular weight of 250.28 g/mol. The presence of the fluorine atom on the indole ring significantly influences its chemical properties and biological interactions, making it a promising candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H15FN2O2 |

| Molecular Weight | 250.28 g/mol |

| Indole Structure | Yes |

| Fluorine Substitution | Present |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Indole derivatives have been shown to induce apoptosis in cancer cells and inhibit specific cellular processes. For instance, studies demonstrate that compounds with similar structures can effectively reduce cell viability in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The compound's mechanism may involve binding to specific enzymes or receptors, leading to competitive inhibition of pathways crucial for cancer cell survival .

Antiviral Activity

Indole derivatives, including this compound, have been explored for their antiviral properties. The fluorine substitution enhances these compounds' ability to interact with viral targets, potentially disrupting viral replication processes. This property positions them as candidates for further development in antiviral therapies.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation or viral replication.

- Receptor Modulation : By binding to specific receptors, it can modulate signaling pathways that are critical in disease progression.

The unique fluorine atom likely enhances binding affinity and selectivity, which are crucial for effective therapeutic action .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related indole derivatives, providing insights into the potential applications of this compound:

- Anticancer Activity : A study demonstrated that similar compounds significantly decreased the viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .

- Antiviral Efficacy : Research has indicated that certain fluorinated indole compounds exhibit IC50 values in the low micromolar range against viral targets, suggesting effective antiviral properties .

- Broad-Spectrum Antifungal Properties : Compounds within the same class have shown efficacy against multiple drug-resistant fungal strains, indicating a potential role in treating serious infections .

Properties

Molecular Formula |

C13H14FNO2 |

|---|---|

Molecular Weight |

235.25 g/mol |

IUPAC Name |

ethyl 2-(5-fluoroindol-1-yl)propanoate |

InChI |

InChI=1S/C13H14FNO2/c1-3-17-13(16)9(2)15-7-6-10-8-11(14)4-5-12(10)15/h4-9H,3H2,1-2H3 |

InChI Key |

CGSQTAVOSRHLGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.